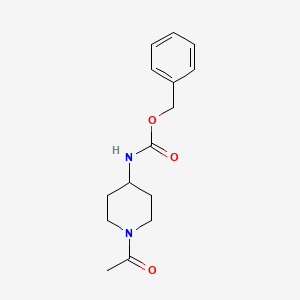
Methyl 3-cyano-5-(trifluoromethyl)benzoate
Übersicht
Beschreibung
“Methyl 3-cyano-5-(trifluoromethyl)benzoate” is a chemical compound with the molecular formula C10H6F3NO2 . It has a molecular weight of 229.16 . The compound is typically a white to yellow solid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H6F3NO2/c1-16-9(15)7-2-6(5-14)3-8(4-7)10(11,12)13/h2-4H,1H3 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a white to yellow solid . It has a molecular weight of 229.16 . The compound is typically stored at +4°C .Wissenschaftliche Forschungsanwendungen
Methyl 3-cyano-5-(trifluoromethyl)benzoate has a wide range of applications in the scientific research field. It is commonly used as a reagent in organic synthesis and as a catalyst in various chemical reactions. It has been used to synthesize a variety of pharmaceuticals, agrochemicals, and other compounds. It has also been used in the production of polymers and other materials. In addition, this compound has been studied for its potential use in medical applications, such as cancer therapy and gene therapy.
Wirkmechanismus
The mechanism of action of Methyl 3-cyano-5-(trifluoromethyl)benzoate is not fully understood. However, it is believed that the compound acts as a Lewis acid, meaning it can accept electrons from other molecules. This allows it to form complexes with other molecules, which can then be used to catalyze various chemical reactions. In addition, this compound is believed to act as a proton donor, meaning it can donate protons to other molecules. This can also be used to catalyze various chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that the compound may have some effects on the body. It has been shown to inhibit the activity of enzymes such as cytochrome P450, which is involved in the metabolism of drugs and other compounds. In addition, this compound has been shown to inhibit the growth of certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3-cyano-5-(trifluoromethyl)benzoate has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easy to obtain. In addition, it is a stable compound, meaning it can be stored for long periods of time without significant degradation. Furthermore, it is a non-toxic compound, making it safe to handle in the laboratory.
However, there are some limitations to the use of this compound in laboratory experiments. It is a relatively weak acid and can only be used in certain chemical reactions. In addition, it is not very soluble in water, meaning it may not be suitable for certain applications. Finally, it is not very reactive and may not be suitable for certain types of reactions.
Zukünftige Richtungen
There are several potential future directions for the use of Methyl 3-cyano-5-(trifluoromethyl)benzoate. One potential application is in the development of new pharmaceuticals and agrochemicals. In addition, the compound could be used to synthesize new materials and polymers. Finally, it may be possible to use this compound in medical applications, such as cancer therapy and gene therapy.
Eigenschaften
IUPAC Name |
methyl 3-cyano-5-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2/c1-16-9(15)7-2-6(5-14)3-8(4-7)10(11,12)13/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUJITPVPBBWEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

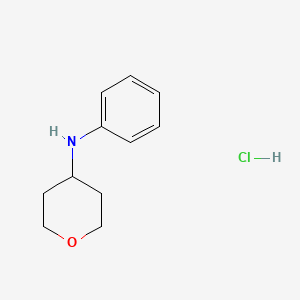
![6-Methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B6324004.png)



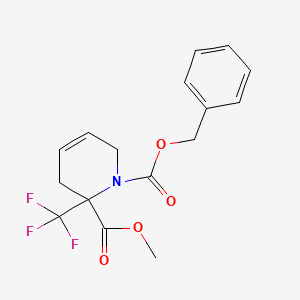
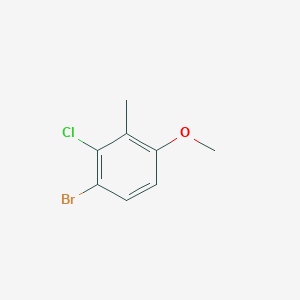
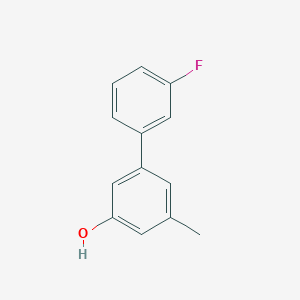
![2-{3-[2-(3-Chloropropyl)-1,3-dioxolan-2-yl]phenyl}-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6324048.png)
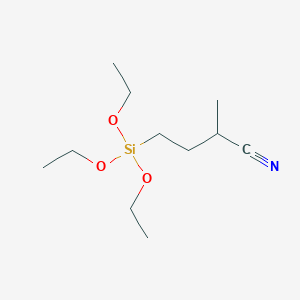

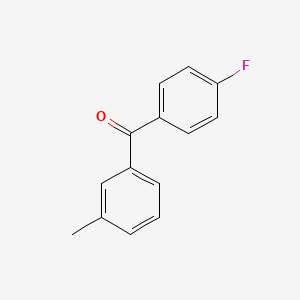
![{5-[(4-Methylpiperidin-1-yl)methyl]-1H-tetrazol-1-yl}acetic acid hydrochloride](/img/structure/B6324077.png)
